Dierbium dodecaoxide tritungsten

Description

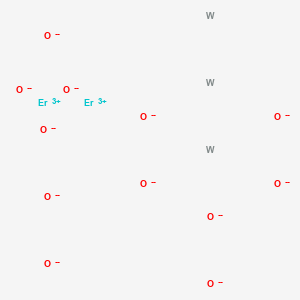

Dierbium dodecaoxide tritungsten (hypothetical formula: Er₂W₃O₁₂) is a rare earth-transition metal oxide cluster compound.

Erbium(III) oxide (Er₂O₃), synonymously termed dierbium trioxide (CAS 12061-16-4) , is a well-studied rare earth oxide with applications in lasers, fiber optics, and catalysis.

Properties

CAS No. |

15586-55-7 |

|---|---|

Molecular Formula |

Er2O12W3-18 |

Molecular Weight |

1078.0 g/mol |

IUPAC Name |

erbium(3+);oxygen(2-);tungsten |

InChI |

InChI=1S/2Er.12O.3W/q2*+3;12*-2;;; |

InChI Key |

GQESMVHQNKGSJX-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Er+3].[Er+3].[W].[W].[W] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dierbium dodecaoxide tritungsten typically involves high-temperature solid-state reactions. One common method is the direct reaction of erbium oxide (Er2O3) with tungsten oxide (WO3) at elevated temperatures. The reaction is usually carried out in a controlled atmosphere to prevent contamination and ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pressure, and atmosphere, to achieve consistent quality and yield. Advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) may also be employed to produce thin films of this compound for specific applications .

Chemical Reactions Analysis

Types of Reactions

Dierbium dodecaoxide tritungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both erbium and tungsten oxides .

Common Reagents and Conditions

Oxidation: Involves the use of oxidizing agents such as oxygen or ozone at high temperatures.

Reduction: Typically carried out using reducing agents like hydrogen or carbon monoxide.

Substitution: Can occur in the presence of halogens or other reactive species, leading to the formation of different derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxides of tungsten, while reduction can produce lower oxidation states of erbium and tungsten .

Scientific Research Applications

Dierbium dodecaoxide tritungsten has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

Biology: Studied for its potential use in biomedical applications, including imaging and drug delivery.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Employed in the production of advanced materials, including ceramics and electronic components

Mechanism of Action

The mechanism of action of dierbium dodecaoxide tritungsten involves its interaction with molecular targets and pathways within a given system. In catalytic applications, it facilitates the conversion of reactants to products by providing an active surface for the reaction. In biomedical applications, it may interact with cellular components to produce therapeutic effects .

Comparison with Similar Compounds

Structural and Compositional Differences

Key Observations :

- Cluster vs. Simple Oxides: this compound and its europium analog belong to a rare class of polynuclear clusters, contrasting with simpler trioxides (RE₂O₃).

- Rare Earth Substitution: Replacing erbium with europium or dysprosium alters electronic and magnetic behaviors. Europium’s divalent/trivalent flexibility may enable tunable optoelectronic properties, whereas erbium’s fixed +3 oxidation state favors laser applications .

Functional Properties

- Catalytic Activity : Tungsten clusters, such as W₃(μ₃-P)(μ-OCH₂-t-Bu)₃(OCH₂-t-Bu)₆ , demonstrate reactivity in bond activation, suggesting that Er₂W₃O₁₂ could serve as a catalyst in oxidation reactions. In contrast, Er₂O₃ is primarily used as a dopant in optical materials .

- Thermal Stability : Er₂O₃ is stable under ambient conditions but reacts with CO₂ or strong oxidizers . Cluster compounds like Er₂W₃O₁₂ may exhibit lower thermal stability due to their complex bridging ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.